Biotin-PEG3-NHS ester
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Overview
Description
Biotin-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTAC . It is a biotinylation compound that can couple with primary amino groups (-NH2) .
Synthesis Analysis
The NHS group of Biotin-PEG3-NHS ester reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This compound contains a biotin moiety linked to the amine reactive N-hydroxysuccinimidyl (NHS) mixed carbonate through a spacer arm containing a photocleavable moiety .Molecular Structure Analysis
The molecular formula of Biotin-PEG3-NHS ester is C23H36N4O9S . The PEG structure in this compound provides an extended spacer arm, allowing biotin to enter the binding pocket of proteins or large molecules .Chemical Reactions Analysis
Biotin-PEG3-NHS ester is reactive with NHS ester or carboxylic acid in the presence of EDC or HATU . The NHS portion of this compound reacts specifically with primary amine groups on the target molecule(s) to form a carbamate linkage .Physical And Chemical Properties Analysis
Biotin-PEG3-NHS ester is a white to off-white solid . It is soluble in DMSO or water (10 mg/ml) .Scientific Research Applications
Photocleavable Linker for Biomolecule Release
Biotin-PEG3-NHS ester serves as a photocleavable linker . It allows for the reagent-free release of biomolecules captured on streptavidin surfaces. This is particularly useful in applications where the gentle release of the biomolecule is necessary, such as in the study of protein interactions and the recovery of intact proteins for further analysis.
Biotinylation of Antibodies and Proteins
The reagent is used for the biotinylation of antibodies and proteins . The PEG spacer arm enhances solubility and reduces aggregation when the biotinylated molecules are stored in solution. This application is critical for developing assays where biotin-streptavidin interactions are used for signal amplification.
Cell Surface Protein Labeling
Biotin-PEG3-NHS ester is employed for specific labeling of cell surface proteins . Since it does not permeate the cell membrane, it ensures that only the proteins on the cell surface are labeled, which is essential for studying cell surface protein expression and distribution.
Affinity Purification
The reagent facilitates affinity purification methods . Biotinylated molecules can be purified from a mixture using streptavidin or avidin affinity columns, which is beneficial for isolating specific proteins from complex biological samples.
Signal Amplification in Assays
Biotin-PEG3-NHS ester is used to amplify signals in various assays . By conjugating multiple biotin molecules to an antibody, the sensitivity of detection in assays like ELISA, Western blot, and dot blot is significantly increased.
Crosslinking to Material Surfaces
It can be used to crosslink biomolecules to material surfaces . This application is valuable in the development of biosensors and diagnostic tools where the immobilization of biomolecules on surfaces is required.
Mechanism of Action
Target of Action
Biotin-PEG3-NHS ester is a biotinylation compound that primarily targets proteins with primary amino groups (-NH2), such as the e-amino group on lysines and the N-terminus of proteins . It is used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells .
Mode of Action
The compound interacts with its targets through a process known as biotinylation. The N-hydroxysuccinimide (NHS) ester group of the compound reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This reaction is a nucleophilic attack, which results in the formation of an amide bond and the release of NHS .
Biochemical Pathways
The primary biochemical pathway involved in the action of Biotin-PEG3-NHS ester is the ubiquitin-proteasome system. PROTACs, which can be synthesized using Biotin-PEG3-NHS ester, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The compound is soluble in dmso or water, which suggests it may have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a comprehensive understanding.
Result of Action
The result of the action of Biotin-PEG3-NHS ester is the selective degradation of target proteins. By forming a stable amide bond with primary amino groups in proteins, the compound allows for the specific tagging of these proteins. When used in the synthesis of PROTACs, this can lead to the targeted degradation of specific proteins within cells .
Action Environment
The action of Biotin-PEG3-NHS ester is influenced by environmental factors such as pH and temperature. The NHS ester group of the compound reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 . Additionally, the compound is typically stored at -20°C to maintain its stability
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O9S/c28-18(4-2-1-3-17-22-16(15-37-17)25-23(32)26-22)24-8-10-34-12-14-35-13-11-33-9-7-21(31)36-27-19(29)5-6-20(27)30/h16-17,22H,1-15H2,(H,24,28)(H2,25,26,32)/t16-,17-,22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAUJZJSFIYGMH-HOIFWPIMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG3-NHS ester |
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